4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-benzoylbenzoic acid with 4-hydroxy-3,5-dimethylaniline in the presence of a coupling reagent. Another method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reaction was performed through direct condensation of benzoic acids and amines .Molecular Structure Analysis
The molecular structure of similar compounds has been established by X-ray crystallography . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the reaction of 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The prepared catalyst provides active sites for the synthesis of benzamides .Physical and Chemical Properties Analysis
The molecular formula of a similar compound is C25H20N2O2S and its molecular weight is 412.5035 .Scientific Research Applications
Anticancer Activity
- A study by Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, evaluating their anticancer activity against four cancer cell lines. These compounds, related to the structure of interest, exhibited moderate to excellent anticancer activities, with some derivatives showing higher activity than the reference drug, etoposide (Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).
Antimicrobial Properties
- Elmagd et al. (2017) used thiosemicarbazide derivatives as a precursor for synthesizing heterocyclic compounds, including 1,3,4-oxadiazole derivatives, which were tested for antimicrobial activity. This research highlights the potential of 1,3,4-oxadiazole derivatives in developing antimicrobial agents (Elmagd, Hemdan, S. S. Samy, & A. S. Youssef, 2017).
Material Science Applications
- Sava et al. (2003) synthesized new aromatic polyamides containing 1,3,4-oxadiazole units, demonstrating their good thermal stability, solubility, and potential for creating thin flexible films. These materials, related to the compound of interest, showed properties suitable for high-performance material applications (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakula, 2003).
Mechanism of Action
The mechanism of action of similar compounds involves inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition can lead to reduced inflammation and pain.
Properties
IUPAC Name |
4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-15-8-9-16(2)20(14-15)23-26-27-24(30-23)25-22(29)19-12-10-18(11-13-19)21(28)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRILBVVOPIICW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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